BenchChemオンラインストアへようこそ!

3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Physicochemical properties Medicinal chemistry Lead optimization

3-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one (CAS 1882492-42-3) is a synthetic heterocyclic small molecule built on the pyrido[3,4-b][1,4]diazepin-2-one scaffold. This scaffold is a recognized privileged structure in medicinal chemistry, appearing in potent inhibitors of bromodomain-containing proteins, Aurora kinases, and AMPK-related kinases.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1882492-42-3
Cat. No. B2761826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
CAS1882492-42-3
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCC1CNC2=C(C=CN=C2)NC1=O
InChIInChI=1S/C9H11N3O/c1-6-4-11-8-5-10-3-2-7(8)12-9(6)13/h2-3,5-6,11H,4H2,1H3,(H,12,13)
InChIKeyWINDCLVBRARWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-pyrido[3,4-b][1,4]diazepin-2-one (CAS 1882492-42-3) Procurement-Relevant Baseline


3-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one (CAS 1882492-42-3) is a synthetic heterocyclic small molecule built on the pyrido[3,4-b][1,4]diazepin-2-one scaffold. This scaffold is a recognized privileged structure in medicinal chemistry, appearing in potent inhibitors of bromodomain-containing proteins, Aurora kinases, and AMPK-related kinases [1][2]. The 3-methyl substituent differentiates the compound from the unsubstituted parent (CAS 885271-88-5, MW 163.18) and the 3-ethyl analog (CAS 1882212-11-4, MW 191.23), creating a distinct steric and lipophilic profile that can influence target binding, selectivity, and pharmacokinetic properties .

Why In-Class Substitution Is Not Advisable for 3-Methyl-pyrido[3,4-b][1,4]diazepin-2-one


Although multiple pyrido[3,4-b][1,4]diazepin-2-one analogs share the same core scaffold, they are not interchangeable for research or procurement purposes. The nature of the alkyl substituent at the 3-position significantly alters molecular weight (177.20 Da for the 3-methyl compound versus 163.18 Da for the unsubstituted parent and 191.23 Da for the 3-ethyl analog), which affects both lipophilicity and hydrogen-bonding capacity . Even more critically, structure-activity relationship (SAR) studies on tetrahydropyrido-diazepinone derivatives demonstrate that minor variations in the substitution pattern can change inhibitor potency by more than three orders of magnitude against specific biological targets (e.g., IC₅₀ values ranging from 4 nM to 5,160 nM for different congeners against bromodomain-containing protein 4, BRD4) [1][2]. Consequently, using a generic analog without quantitative target-engagement data introduces substantial experimental uncertainty and compromises reproducibility.

Quantitative Differentiation Guide for 3-Methyl-pyrido[3,4-b][1,4]diazepin-2-one (CAS 1882492-42-3)


Precise Molecular Weight and Lipophilicity Differentiation from Closest Analogs

The 3-methyl substitution yields a molecular weight of 177.20 Da, which is 14.02 Da higher than the unsubstituted parent (163.18 Da) and 14.03 Da lower than the 3-ethyl analog (191.23 Da) . This incremental mass difference corresponds to a controlled change in lipophilicity and steric bulk that is well within the 'methyl scan' window commonly used in medicinal chemistry SAR exploration, making this compound the optimal mid-point for probing alkyl-substituent effects on target affinity and ADME properties.

Physicochemical properties Medicinal chemistry Lead optimization

Validated Scaffold Potency in Bromodomain and Epigenetic Target Inhibition

The tetrahydropyrido[3,4-b][1,4]diazepin-2-one scaffold, when appropriately substituted, can deliver single-digit nanomolar affinity for the CREB-binding protein (CBP) bromodomain (IC₅₀ = 4 nM) while maintaining modest activity against BRD4 (IC₅₀ = 5,160 nM), demonstrating intrinsic selectivity [1]. A closely related 4-methyl analog achieves IC₅₀ = 54 nM against CBP, confirming that subtle substitution changes tune potency [2]. The 3-methyl substitution represents an unexplored vector within this validated chemotype, positioning the compound as a strategic intermediate for developing novel epigenetic probes with potentially improved selectivity windows.

Bromodomain inhibition Epigenetics Chemical probe development

Defined Purity Baseline and Reliable Commercial Supply

The compound is commercially available from CymitQuimica (Biosynth brand) with a minimum guaranteed purity of 95% at a catalog price of €808.00 per 50 mg . In contrast, the unsubstituted parent compound (CAS 885271-88-5) is listed by multiple vendors but often without a publicly documented purity specification, and the 3-ethyl analog (CAS 1882212-11-4) is available from Fujifilm Wako with a different pricing structure that may not suit all procurement budgets . A defined purity specification is essential for reproducible biological assays, as impurities in heterocyclic building blocks can act as confounding kinase inhibitors or metal chelators.

Chemical procurement Quality control Reproducibility

Privileged Scaffold for Kinase Inhibitor Discovery Programs

Pyridodiazepine derivatives have demonstrated potent Aurora B kinase inhibition, with an optimized 8-fluorobenzodiazepine analog achieving IC₅₀ = 8 nM against Aurora B and antiproliferative IC₅₀ values of 0.575, 0.422, and 0.698 µM in MCF-7, MDA-MB-231, and SkoV3 cancer cell lines, respectively [1]. The starting hit compound in that series (a pyridodiazepine) showed Aurora B IC₅₀ = 6.9 µM, indicating that structural elaboration of the pyridodiazepine core can improve potency by approximately 860-fold. The 3-methyl pyrido-diazepinone provides a distinct substitution pattern for exploring analogous kinase inhibition SAR around the diazepinone ring system, a region that directly contacts the kinase hinge-binding motif.

Kinase inhibition Cancer therapeutics Aurora kinase

Optimal Application Scenarios for 3-Methyl-pyrido[3,4-b][1,4]diazepin-2-one (CAS 1882492-42-3)


Medicinal Chemistry – Methyl Scan SAR for Bromodomain or Kinase Lead Optimization

The 3-methyl substitution provides the ideal intermediate mass increment for a formal 'methyl scan' of the pyrido[3,4-b][1,4]diazepin-2-one scaffold. Researchers can compare the unsubstituted parent (163.18 Da), 3-methyl (177.20 Da), and 3-ethyl (191.23 Da) congeners to assess the impact of incremental alkyl chain length on target affinity, selectivity, and metabolic stability [1][2][3]. This systematic approach is a standard practice in lead optimization to identify the optimal substituent before committing to more complex synthetic elaborations.

Epigenetic Chemical Probe Development Using a Genentech-Validated Scaffold

The tetrahydropyrido-diazepinone scaffold has been patented by Genentech for bromodomain inhibition, with specific derivatives achieving CBP IC₅₀ values as low as 4 nM [1]. The 3-methyl compound serves as a novel starting point for developing CBP/BRD4-selective chemical probes, where the 3-position substituent can be used to modulate the selectivity window between CBP (4–54 nM) and BRD4 (5,160 nM) observed in related scaffolds [2][3]. This application is particularly relevant for epigenetic target validation in oncology and inflammation research.

Kinase Inhibitor Discovery – Aurora Kinase and AMPK-Related Kinase Programs

Given that pyridodiazepines have demonstrated potent Aurora B inhibition (IC₅₀ = 8 nM for optimized analogs) with favorable oral bioavailability (73%) in preclinical models, the 3-methyl analog offers a distinct vector for exploring kinase hinge-region interactions [1]. Additionally, tricyclic pyrido-diazepine compounds have been claimed as inhibitors of AMPK-related kinases (NUAK1, NUAK2, SIK1, SIK2, MARK1–4), expanding the target space accessible to this chemotype [2].

Chemical Biology Tool Compound with Documented Purity and Traceable Supply Chain

For laboratories requiring a well-characterized building block with guaranteed purity (≥ 95%) and a reliable commercial source, the CymitQuimica/Biosynth supply chain provides the necessary documentation for publication and patent filing [1]. The transparent pricing (€808.00/50 mg) enables accurate budgeting for small-scale pilot studies before scaling up to larger quantities (€2,354.00/500 mg). This scenario applies to academic screening facilities, contract research organizations, and biotech startups that must balance cost with quality assurance.

Quote Request

Request a Quote for 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.